Ro 64-0802

Beschreibung

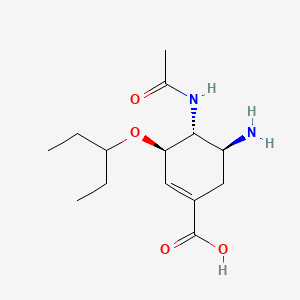

Oseltamivir acid is a Neuraminidase Inhibitor. The mechanism of action of oseltamivir acid is as a Neuraminidase Inhibitor.

structure in first source

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O4/c1-4-10(5-2)20-12-7-9(14(18)19)6-11(15)13(12)16-8(3)17/h7,10-13H,4-6,15H2,1-3H3,(H,16,17)(H,18,19)/t11-,12+,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NENPYTRHICXVCS-YNEHKIRRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50171996 | |

| Record name | Oseltamivir acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187227-45-8 | |

| Record name | Ro 64-0802 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=187227-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oseltamivir acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187227458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oseltamivir acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02600 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oseltamivir acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OSELTAMIVIR ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6106LV5Q8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Ro 64-0802 (Oseltamivir Carboxylate) on Influenza Neuraminidase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of Ro 64-0802, the active metabolite of the antiviral prodrug oseltamivir, on influenza neuraminidase. It provides a comprehensive overview of its inhibitory kinetics, a compilation of quantitative data, and detailed experimental methodologies for key assays, aiming to serve as a valuable resource for researchers in the field of virology and antiviral drug development.

Mechanism of Action: Competitive Inhibition of Neuraminidase

Ro 64-0802, also known as oseltamivir carboxylate, is a potent and selective inhibitor of the influenza virus neuraminidase (NA) enzyme.[1][2] Neuraminidase is a crucial surface glycoprotein that facilitates the release of progeny virions from infected host cells by cleaving terminal sialic acid residues from glycoconjugates on the cell surface.[1][2] By inhibiting this enzymatic activity, Ro 64-0802 effectively traps the newly formed virus particles on the host cell surface, preventing their release and subsequent infection of other cells.[3]

The mechanism of action of Ro 64-0802 is primarily competitive inhibition .[4] It acts as a transition-state analogue of sialic acid, the natural substrate for neuraminidase.[5] The inhibitor binds with high affinity to the highly conserved active site of the neuraminidase enzyme, effectively blocking the access of the natural substrate.[2] This binding is reversible. The potency of Ro 64-0802 is attributed to its structural similarity to the sialic acid transition state and favorable interactions with key amino acid residues within the enzyme's active site.

Quantitative Data: Inhibitory Potency

The inhibitory activity of Ro 64-0802 against various influenza A and B strains has been extensively quantified using in vitro enzyme inhibition assays. The 50% inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters used to express the potency of the inhibitor.

Table 1: IC50 Values of Ro 64-0802 against Influenza Neuraminidase

| Influenza Virus Strain/Subtype | Neuraminidase Subtype | IC50 (nM) | Reference(s) |

| Influenza A (Laboratory Strains) | N1, N2 | 0.3 - 2.0 | [5] |

| Influenza A (Clinical Isolates) | N1, N2 | 0.3 - 2.0 | [5] |

| Influenza B (Laboratory Strains) | - | 0.6 - 155 | [5] |

| Influenza B (Clinical Isolates) | - | 0.6 - 155 | [5] |

| Influenza A/H1N1 | N1 | 0.92 - 1.54 | [6] |

| Influenza A/H3N2 | N2 | 0.43 - 0.62 | [6] |

| Influenza B | - | 5.21 - 12.46 | [6] |

| Influenza A/California/04/2009 (H1N1) | N1 | ~10 | [7] |

Note: IC50 values can vary depending on the specific assay conditions and virus isolates used.

Table 2: Ki Values of Ro 64-0802 against Influenza Neuraminidase

| Influenza Virus Strain/Subtype | Neuraminidase Subtype | Ki (nM) | Reference(s) |

| Influenza A/H1N1 | N1 | 0.2 - 1.2 | [4] |

| Influenza A/H3N2 | N2 | 0.2 - 1.2 | [4] |

| Influenza B | - | 0.2 - 1.2 | [4] |

Experimental Protocols

Fluorescence-Based Neuraminidase Inhibition Assay

This is a widely used method to determine the IC50 of neuraminidase inhibitors. The assay relies on a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[8][9]

Materials:

-

Influenza virus stock

-

Ro 64-0802 (Oseltamivir Carboxylate)

-

MUNANA substrate (2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid)

-

Assay Buffer (e.g., 33 mM MES, pH 6.5, containing 4 mM CaCl2)

-

Stop Solution (e.g., 14 mM NaOH in 83% ethanol)

-

96-well black microplates

-

Fluorometer

Procedure:

-

Virus Dilution: Dilute the influenza virus stock in assay buffer to a concentration that yields a linear rate of substrate hydrolysis over the assay period.

-

Inhibitor Dilution: Prepare a serial dilution of Ro 64-0802 in assay buffer.

-

Incubation: In a 96-well plate, add 50 µL of each inhibitor dilution to duplicate wells. Add 50 µL of diluted virus to each well. Incubate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: Add 50 µL of MUNANA solution (final concentration typically 50-100 µM) to each well to initiate the enzymatic reaction.

-

Reaction Incubation: Incubate the plate at 37°C for 30-60 minutes.

-

Stopping the Reaction: Add 150 µL of stop solution to each well.

-

Fluorescence Measurement: Read the fluorescence of the product (4-methylumbelliferone) using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.

-

Data Analysis: Calculate the percentage of neuraminidase inhibition for each inhibitor concentration relative to the control (no inhibitor). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

X-ray Crystallography of Neuraminidase-Ro 64-0802 Complex

Determining the three-dimensional structure of the neuraminidase-Ro 64-0802 complex provides invaluable insights into the molecular interactions driving the inhibitory activity.

General Methodology:

-

Protein Expression and Purification: The ectodomain of influenza neuraminidase is typically expressed in a suitable system (e.g., insect cells) and purified to homogeneity using chromatographic techniques.

-

Crystallization: The purified neuraminidase is crystallized, often using the hanging-drop or sitting-drop vapor diffusion method. This involves screening a wide range of crystallization conditions (precipitants, pH, temperature).

-

Co-crystallization or Soaking:

-

Co-crystallization: Ro 64-0802 is added to the purified neuraminidase solution before setting up crystallization trials.

-

Soaking: Pre-formed neuraminidase crystals are soaked in a solution containing a high concentration of Ro 64-0802.

-

-

X-ray Diffraction Data Collection: The neuraminidase-inhibitor co-crystals are exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction pattern is recorded on a detector.

-

Structure Determination and Refinement: The diffraction data are processed to determine the electron density map of the crystal. The atomic model of the neuraminidase-Ro 64-0802 complex is built into the electron density and refined to obtain a high-resolution three-dimensional structure. This reveals the precise binding mode of Ro 64-0802 within the neuraminidase active site and the specific amino acid residues involved in the interaction.

Conclusion

Ro 64-0802 is a highly effective competitive inhibitor of influenza neuraminidase, a critical enzyme in the viral life cycle. Its mechanism of action is well-characterized, and its potency has been demonstrated against a wide range of influenza A and B viruses. The quantitative data and detailed experimental protocols provided in this guide serve as a foundational resource for researchers working on the development of novel anti-influenza therapeutics and for the continued surveillance of antiviral resistance. The structural insights gained from X-ray crystallography further aid in the rational design of next-generation neuraminidase inhibitors.

References

- 1. Crystallization and preliminary X-ray studies of influenza A virus neuraminidase of subtypes N5, N6, N8 and N9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antivirals Targeting the Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. journals.asm.org [journals.asm.org]

- 6. Different Inhibitory Potencies of Oseltamivir Carboxylate, Zanamivir, and Several Tannins on Bacterial and Viral Neuraminidases as Assessed in a Cell-Free Fluorescence-Based Enzyme Inhibition Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Ro 64-0802 (Oseltamivir Carboxylate)

This technical guide provides an in-depth overview of Ro 64-0802, the active metabolite of the antiviral prodrug oseltamivir. It is intended for researchers, scientists, and professionals in the field of drug development. This document details the chemical structure, mechanism of action, pharmacokinetic properties, and relevant experimental methodologies associated with Ro 64-0802.

Chemical Structure and Properties

Ro 64-0802, also known as oseltamivir carboxylate or GS 4071, is a potent and selective inhibitor of influenza virus neuraminidase.[1][2][3] It is a cyclohexenecarboxylic acid derivative.

-

IUPAC Name: (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylic acid

-

Molecular Formula: C₁₄H₂₄N₂O₄

-

Molecular Weight: 284.35 g/mol

-

CAS Number: 187227-45-8

Ro 64-0802 is the active form of the prodrug oseltamivir (Ro 64-0796), which is an ethyl ester.[2][4][5] Oseltamivir is readily absorbed after oral administration and is extensively converted to Ro 64-0802 by esterases in the gastrointestinal tract and liver.[2][6][7]

Mechanism of Action

Ro 64-0802 acts as a competitive inhibitor of the neuraminidase enzyme of influenza A and B viruses.[1] Neuraminidase is a crucial enzyme for the release of newly formed virus particles from infected cells. By inhibiting this enzyme, Ro 64-0802 prevents the budding and release of progeny virions, thus halting the spread of the infection.[1][3][5]

References

The Discovery and Development of Ro 64-0802: A Neuraminidase Inhibitor for Influenza

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of Ro 64-0802, the active metabolite of the antiviral drug oseltamivir phosphate. It is intended for researchers, scientists, and professionals involved in the field of drug development. This document details the rationale behind the prodrug approach, the mechanism of viral inhibition, key preclinical and clinical findings, and detailed experimental protocols.

Introduction: The Challenge of Influenza and the Dawn of Neuraminidase Inhibitors

Influenza remains a significant global health threat, responsible for seasonal epidemics and occasional pandemics with considerable morbidity and mortality.[1][2] The quest for effective antiviral therapies has been a long-standing challenge in medicinal chemistry. A pivotal breakthrough in anti-influenza drug design came with the targeting of neuraminidase, a key surface glycoprotein of the influenza virus essential for its replication.[1][2]

Ro 64-0802, also known as oseltamivir carboxylate, emerged from these efforts as a potent and selective inhibitor of influenza A and B virus neuraminidases.[2][3] However, the initial compound, GS 4071 (the free acid form of Ro 64-0802), exhibited poor oral bioavailability, limiting its therapeutic potential.[4] This led to the development of the ethyl ester prodrug, oseltamivir phosphate (Ro 64-0796), which is efficiently absorbed and rapidly converted in the body to the active Ro 64-0802.[4][5][6]

Mechanism of Action: Halting Viral Egress

The influenza virus replication cycle is a multi-stage process that culminates in the budding of new virions from the host cell surface.[7][8][9] The viral hemagglutinin (HA) protein binds to sialic acid receptors on the host cell, but this same affinity would cause newly formed virus particles to aggregate and remain tethered to the cell surface, preventing their release and the spread of infection.[7][8][9]

This is where the viral neuraminidase (NA) plays a crucial role. NA is an enzyme that cleaves terminal sialic acid residues from glycoproteins on the surface of both the host cell and the newly formed virions.[7][8][9] This enzymatic activity allows for the efficient release of progeny viruses, which can then infect new cells.

Ro 64-0802 acts as a competitive inhibitor of the neuraminidase enzyme.[3] By binding to the active site of NA, Ro 64-0802 prevents the cleavage of sialic acid, effectively trapping the newly synthesized viruses on the surface of the infected cell and preventing their release.[2][3] This interruption of the viral life cycle curtails the spread of the infection within the host.

The Prodrug Strategy: Overcoming Bioavailability Hurdles

The development of oseltamivir phosphate (Ro 64-0796) as a prodrug for Ro 64-0802 was a critical step in creating a clinically effective oral antiviral. The carboxylate group of Ro 64-0802, while essential for its inhibitory activity, contributes to its poor membrane permeability and low oral bioavailability.[4][6] The prodrug strategy aimed to mask this polar group with an ethyl ester, thereby increasing the lipophilicity of the molecule and enhancing its absorption from the gastrointestinal tract.[6]

Following oral administration, oseltamivir is readily absorbed and then rapidly and extensively converted by hepatic carboxylesterases to the active metabolite, Ro 64-0802.[5][10] This bioactivation ensures that high concentrations of the active drug reach the systemic circulation and sites of infection.[10]

Data Presentation

In Vitro Potency of Ro 64-0802

The inhibitory activity of Ro 64-0802 against various influenza A and B virus strains has been extensively characterized in vitro. The 50% inhibitory concentration (IC50) is a key measure of a drug's potency.

| Influenza Virus Strain | Neuraminidase Subtype | IC50 (nM) |

| Influenza A | H1N1 | 2 |

| Influenza A | H3N2 | 0.1 - 4.9 |

| Influenza B | - | 0.1 - 4.9 |

| Data compiled from multiple sources.[3][11] |

Pharmacokinetic Properties of Oseltamivir and Ro 64-0802

The pharmacokinetic profiles of oseltamivir and its active metabolite Ro 64-0802 have been well-characterized in healthy volunteers and patient populations.

| Parameter | Oseltamivir (Prodrug) | Ro 64-0802 (Active Metabolite) |

| Oral Bioavailability | >80% (as Ro 64-0802)[10] | Low |

| Time to Peak Plasma Concentration (Tmax) | 1-3 hours[12] | 3-4 hours[10] |

| Elimination Half-life (t1/2) | 1-3 hours[12] | 6-10 hours[10][12] |

| Protein Binding | 42%[12] | 3%[12] |

| Primary Route of Elimination | Conversion to Ro 64-0802 | Renal excretion (>90%)[12] |

| Data are approximate values and may vary between studies and populations. |

Summary of Clinical Efficacy in Adults

Clinical trials have demonstrated the efficacy of oseltamivir in treating and preventing influenza.

| Endpoint | Oseltamivir (75 mg BID) | Placebo | Outcome |

| Time to Alleviation of Symptoms | Reduced by 16.8 hours[13] | - | Statistically significant reduction |

| Reduction in Investigator-mediated Pneumonia | - | - | Risk difference of 1.00%[13] |

| Prophylaxis (Symptomatic Influenza) | - | - | Reduced by 55% in individuals[13] |

| BID: twice daily. Data from a systematic review of clinical study reports.[13] |

Experimental Protocols

Fluorescence-Based Neuraminidase Inhibition Assay

This assay is widely used to determine the susceptibility of influenza viruses to neuraminidase inhibitors.[14]

Principle: The assay measures the ability of a compound to inhibit the enzymatic activity of viral neuraminidase. The enzyme cleaves a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), releasing the fluorescent product 4-methylumbelliferone (4-MU). The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.[14]

Materials:

-

Test influenza virus isolates

-

Ro 64-0802 (oseltamivir carboxylate) and other neuraminidase inhibitors

-

2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

-

4-methylumbelliferone (4-MU) standard

-

Assay Buffer (e.g., 33.3 mM MES, 4 mM CaCl2, pH 6.5)

-

96-well black, flat-bottom microplates

-

Fluorescence plate reader (Excitation: 365 nm, Emission: 450 nm)

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of Ro 64-0802 and other control inhibitors in assay buffer.

-

Dilute the virus stock to a concentration that yields a linear reaction rate within the assay time frame.

-

Prepare a working solution of MUNANA substrate.

-

-

Assay Setup:

-

Add a fixed volume of diluted virus to each well of the microplate, except for the substrate control wells.

-

Add serial dilutions of Ro 64-0802 or control inhibitors to the wells. Include virus-only (no inhibitor) and no-virus (substrate only) controls.

-

Pre-incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the MUNANA substrate to all wells.

-

Incubate the plate at 37°C for a specific duration (e.g., 60 minutes).

-

-

Measurement and Analysis:

-

Stop the reaction by adding a stop solution (e.g., NaOH).

-

Measure the fluorescence of each well using a plate reader.

-

Subtract the background fluorescence (wells with no virus).

-

Calculate the percentage of neuraminidase inhibition for each inhibitor concentration relative to the virus-only control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Conclusion

The development of Ro 64-0802 and its prodrug oseltamivir represents a landmark achievement in rational drug design for the treatment of influenza. The strategic implementation of a prodrug approach successfully overcame the pharmacokinetic limitations of the active compound, leading to a widely used oral antiviral. The detailed understanding of its mechanism of action, coupled with extensive preclinical and clinical evaluation, has solidified its role in the management of influenza infections. This guide provides a foundational technical overview for scientists and researchers, highlighting the key data and methodologies that have underpinned the success of this important therapeutic agent.

References

- 1. The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. A Novel Prodrug Strategy Based on Reversibly Degradable Guanidine Imides for High Oral Bioavailability and Prolonged Pharmacokinetics of Broad-Spectrum Anti-influenza Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prodrug Approaches for Improved DMPK Characteristics and Their Preclinical Study Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The Influenza A Virus Replication Cycle: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Clinical pharmacokinetics of the prodrug oseltamivir and its active metabolite Ro 64-0802 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Oseltamivir acid-d3 (GS 4071-d3; Ro 64-0802-d3; Oseltamivir carboxylate-d3) | Influenza Virus | 1242184-43-5 | Invivochem [invivochem.com]

- 12. Oseltamivir - Wikipedia [en.wikipedia.org]

- 13. bmj.com [bmj.com]

- 14. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

From Prodrug to Active Inhibitor: A Technical Guide to the Synthesis of Ro 64-0802 from Oseltamivir

For Immediate Release

This technical guide provides an in-depth overview of the synthesis pathway for Ro 64-0802 (oseltamivir carboxylate), the active neuraminidase inhibitor, from its ethyl ester prodrug, oseltamivir. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed experimental protocols, quantitative data, and a clear visualization of the chemical transformation.

Introduction

Oseltamivir, commercially known as Tamiflu®, is a widely recognized antiviral medication for the treatment and prophylaxis of influenza A and B virus infections.[1] It is administered as an ethyl ester prodrug to enhance oral bioavailability.[1] In the body, primarily in the liver, oseltamivir is rapidly converted by carboxylesterases into its active form, Ro 64-0802 (oseltamivir carboxylate).[2][3][4][5][6] This active metabolite is a potent inhibitor of the viral neuraminidase enzyme, which is crucial for the release of new viral particles from infected host cells.[7][8] This guide details the chemical synthesis of Ro 64-0802 from oseltamivir via base-catalyzed hydrolysis.

Synthesis Pathway: Hydrolysis of Oseltamivir

The conversion of oseltamivir to Ro 64-0802 is a straightforward hydrolysis reaction of the ethyl ester to a carboxylic acid. This transformation can be effectively achieved in a laboratory setting through base-catalyzed hydrolysis.

Reaction Scheme

The overall chemical reaction is depicted below:

Caption: Base-catalyzed hydrolysis of oseltamivir to Ro 64-0802.

Experimental Protocols

The following protocols are based on established laboratory procedures for the hydrolysis of oseltamivir.

Protocol 1: Base-Catalyzed Hydrolysis

This protocol is adapted from a method described for the synthesis of an oseltamivir analog.[9]

Materials:

-

Oseltamivir

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Water (H₂O)

-

5% Hydrochloric acid (HCl)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Dissolve oseltamivir in methanol.

-

Prepare a solution of sodium hydroxide in water.

-

Add the aqueous sodium hydroxide solution to the methanolic solution of oseltamivir.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Neutralize the reaction mixture with 5% hydrochloric acid.

-

Remove the excess methanol under reduced pressure (in vacuo).

-

Acidify the remaining aqueous residue to a pH of 2 with 5% hydrochloric acid.

-

Extract the product with dichloromethane (3x volumes).

-

Combine the organic extracts and evaporate the solvent to yield Ro 64-0802.

Protocol 2: Alkaline Degradation for Complete Hydrolysis

This protocol is based on a study of the alkaline degradation of oseltamivir phosphate.[10]

Materials:

-

Oseltamivir phosphate

-

0.1 M Sodium hydroxide (NaOH)

-

Methanol (MeOH)

Procedure:

-

Transfer a known quantity of oseltamivir phosphate to a volumetric flask.

-

Add a volume of 0.1 M NaOH.

-

Complete the volume with methanol.

-

Maintain the solution at room temperature for 3 hours to achieve complete hydrolysis.

-

The resulting solution contains Ro 64-0802. Further purification may be required depending on the intended use.

Data Presentation

The following table summarizes the key quantitative data for the starting material and the product.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | IUPAC Name |

| Oseltamivir | C₁₆H₂₈N₂O₄ | 312.4 | ethyl (3R,4R,5S)-4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate |

| Ro 64-0802 | C₁₄H₂₄N₂O₄ | 284.35 | (3R,4R,5S)-4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic acid |

Logical Workflow of the Synthesis

The synthesis of Ro 64-0802 from oseltamivir follows a logical progression from starting material to final product, involving reaction, workup, and purification steps.

Caption: Experimental workflow for the synthesis of Ro 64-0802.

Conclusion

The chemical synthesis of Ro 64-0802 from oseltamivir is a fundamental transformation that mimics the in-vivo activation of this important antiviral drug. The provided protocols, based on established literature, offer a reliable method for obtaining the active oseltamivir carboxylate for research and development purposes. This guide serves as a comprehensive resource for scientists working on the synthesis and analysis of neuraminidase inhibitors.

References

- 1. Oseltamivir | C16H28N2O4 | CID 65028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mhlw.go.jp [mhlw.go.jp]

- 3. asianpubs.org [asianpubs.org]

- 4. journals.asm.org [journals.asm.org]

- 5. researchgate.net [researchgate.net]

- 6. Activation of the antiviral prodrug oseltamivir is impaired by two newly identified carboxylesterase 1 variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. hemagglutinin-precursor.com [hemagglutinin-precursor.com]

- 9. ptfarm.pl [ptfarm.pl]

- 10. Kinetic Study of the Alkaline Degradation of Oseltamivir Phosphate and Valacyclovir Hydrochloride using Validated Stability Indicating HPLC - PMC [pmc.ncbi.nlm.nih.gov]

Ro 64-0802: A Comprehensive Technical Overview of a Key Anti-Influenza Agent

An in-depth examination of the synonyms, alternative names, mechanism of action, and methods for the characterization of the potent neuraminidase inhibitor, Ro 64-0802.

This technical guide provides a detailed overview of Ro 64-0802, a crucial antiviral compound in the fight against influenza. Primarily targeting researchers, scientists, and drug development professionals, this document consolidates key information on its nomenclature, biological activity, and the experimental protocols used for its evaluation.

Synonyms and Alternative Names

Ro 64-0802 is widely recognized in scientific literature under several names. It is the active metabolite of the prodrug Oseltamivir (marketed as Tamiflu®).[1][2][3] The ester prodrug, Oseltamivir phosphate (Ro 64-0796 or GS 4104), is rapidly hydrolyzed in the body to yield the active form, Ro 64-0802.[2][3]

A comprehensive list of its synonyms and identifiers is provided below:

| Category | Name/Identifier |

| Research Code | Ro 64-0802[4][5] |

| GS 4071[4][6] | |

| Chemical Name | (3R,4R,5S)-4-(Acetylamino)-5-amino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic acid[4] |

| Systematic Name | (3R,4R,5S)-4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic acid[5] |

| Common Name | Oseltamivir carboxylate[7][8] |

| Oseltamivir acid[5][7] | |

| Oseltamivir free acid[5] | |

| CAS Registry No. | 187227-45-8[5] |

| Prodrug Name | Oseltamivir (Ro 64-0796, GS 4104)[1][9] |

Mechanism of Action: Inhibition of Viral Neuraminidase

Ro 64-0802 exerts its antiviral effect by potently and selectively inhibiting the neuraminidase (NA) enzyme of influenza A and B viruses.[3][8] Neuraminidase is a glycoprotein on the surface of the influenza virus that is essential for the release of newly formed virus particles from infected host cells. By cleaving terminal sialic acid residues from glycoconjugates on the cell surface, neuraminidase prevents the aggregation of new virions and facilitates their spread to other cells.[9]

Ro 64-0802 acts as a transition-state analog inhibitor of the neuraminidase enzyme.[2] It binds to the active site of the enzyme, preventing it from cleaving sialic acid and thereby halting the release of progeny virions.[9] This mechanism effectively traps the viruses on the surface of the infected cell, preventing the infection of new cells and thus limiting the progression of the infection.

Below is a diagram illustrating the role of neuraminidase in the influenza virus life cycle and the inhibitory action of Ro 64-0802.

References

- 1. Determination of Oseltamivir Quality by Colorimetric and Liquid Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of GS 4104 as an Orally Bioavailable Prodrug of the Influenza Virus Neuraminidase Inhibitor GS 4071 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical pharmacokinetics of the prodrug oseltamivir and its active metabolite Ro 64-0802 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. f1000research-files.f1000.com [f1000research-files.f1000.com]

- 5. Pharmacokinetic-Pharmacodynamic Determinants of Oseltamivir Efficacy Using Data from Phase 2 Inoculation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of Three Influenza Neuraminidase Inhibition Assays for Use in a Public Health Laboratory Setting During the 2011–2012 Influenza Season - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacokinetics of oseltamivir carboxylate in critically ill patients: each patient is unique - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

In Vitro Efficacy of Ro 64-0802 Against Influenza A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the in vitro activity of Ro 64-0802, the active metabolite of the prodrug oseltamivir, against various strains of influenza A virus. Ro 64-0802 is a potent and selective inhibitor of the influenza virus neuraminidase, a key enzyme in the viral life cycle.[1][2][3][4] This document summarizes key quantitative data, details common experimental protocols for assessing antiviral activity, and presents visual representations of the mechanism of action and experimental workflows.

Quantitative Assessment of In Vitro Activity

The inhibitory activity of Ro 64-0802 is typically quantified by determining the concentration of the compound required to inhibit a specific biological process by 50%. This is expressed as the half-maximal inhibitory concentration (IC50) for enzymatic assays or the half-maximal effective concentration (EC50) for cell-based assays.

Neuraminidase Inhibition

Ro 64-0802 demonstrates potent inhibition of influenza A neuraminidase across various subtypes. In enzymatic assays, IC50 values are consistently in the low nanomolar range, indicating a high affinity for the viral enzyme.

| Influenza A Subtype | Assay Type | IC50 Range (nmol/L) | Reference |

| Various | Enzymatic Assay | 0.3 - 22 | [5] |

| Laboratory Strains | Enzymatic Assay | 0.3 - 2 | [1] |

Inhibition of Viral Replication in Cell Culture

In cell-based assays, which measure the inhibition of viral replication within a host cell environment, the effective concentrations of Ro 64-0802 are slightly higher and more variable than in enzymatic assays.[1][5] This variability can be attributed to factors such as cell type, virus strain, and specific assay conditions.

| Influenza A Subtype | Cell Line | Assay Type | EC50/IC50 Range (nmol/L) | Reference |

| Various | Cell Culture | Viral Replication Assay | 0.6 - 155 | [1][5] |

| H5N1 | Madin-Darby Canine Kidney (MDCK) | Viral Replication Assay | 7,500 - 12,000 (EC50) | [5] |

| H5N1 | Not Specified | Neuraminidase Activity Assay | 7 - 15 (IC50) | [5] |

| Pandemic H1N1 (2009) | Not Specified | Phenotypic Assay | 0.04 - 205 (IC50) | [6] |

| Seasonal H1N1 | Not Specified | Phenotypic Assay | 0.5 - 852 (IC50) | [6] |

Mechanism of Action: Neuraminidase Inhibition

Ro 64-0802 functions as a transition-state analogue of sialic acid, the natural substrate for the influenza neuraminidase enzyme.[1] By competitively binding to the active site of neuraminidase, Ro 64-0802 prevents the cleavage of sialic acid residues on the surface of infected cells and newly formed virions. This inhibition is critical as it prevents the release of progeny virus particles from the host cell, thereby halting the spread of infection.[7]

Caption: Mechanism of Ro 64-0802 action on the influenza virus life cycle.

Experimental Protocols

The in vitro activity of Ro 64-0802 is primarily assessed through neuraminidase inhibition assays and cell-based viral replication assays.

Neuraminidase Inhibition Assay (Fluorescence-Based)

This assay directly measures the inhibitory effect of Ro 64-0802 on the enzymatic activity of viral neuraminidase.

Objective: To determine the IC50 value of Ro 64-0802 against influenza A neuraminidase.

Principle: The assay utilizes a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[8] When cleaved by neuraminidase, the fluorescent product 4-methylumbelliferone (4-MU) is released, and its fluorescence can be quantified. The presence of an inhibitor reduces the amount of 4-MU produced.

Materials:

-

Purified influenza A virus or recombinant neuraminidase

-

Ro 64-0802 (or oseltamivir carboxylate)

-

MUNANA substrate

-

Assay Buffer (e.g., 33.3 mM MES, 4 mM CaCl2, pH 6.5)[8]

-

Stop Solution (e.g., 0.014 N NaOH in 83% ethanol)[9]

-

96-well black microplates

-

Fluorometer

Procedure:

-

Serial Dilution of Inhibitor: Prepare a series of dilutions of Ro 64-0802 in the assay buffer.

-

Pre-incubation: In a 96-well plate, mix the diluted inhibitor with a standardized amount of influenza virus neuraminidase. Incubate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.[9][10]

-

Enzymatic Reaction: Initiate the reaction by adding the MUNANA substrate to each well. Incubate at 37°C for a defined period (e.g., 8 minutes).[9][10]

-

Termination: Stop the reaction by adding the stop solution.[9][10]

-

Fluorescence Measurement: Measure the fluorescence of the released 4-MU using a fluorometer (excitation ~360 nm, emission ~450 nm).

-

Data Analysis: Plot the percentage of neuraminidase activity against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve.

Caption: Workflow for a fluorescence-based neuraminidase inhibition assay.

Plaque Reduction Assay

This cell-based assay evaluates the ability of a compound to inhibit the replication of infectious virus particles.

Objective: To determine the EC50 value of Ro 64-0802 for the inhibition of influenza A virus replication.

Principle: A confluent monolayer of susceptible cells is infected with a known amount of virus. The virus replicates and spreads to adjacent cells, forming localized areas of cell death or cytopathic effect (CPE) known as plaques. An overlay medium containing an antiviral agent will restrict the spread of the virus, leading to a reduction in the number or size of plaques.

Materials:

-

Susceptible host cells (e.g., MDCK cells)

-

Influenza A virus stock

-

Ro 64-0802

-

Cell culture medium

-

Agarose or methylcellulose for overlay

-

Trypsin (for some virus strains)

-

Crystal violet or other staining solution

Procedure:

-

Cell Seeding: Plate host cells in 6-well or 12-well plates and grow to confluency.

-

Virus Infection: Remove the growth medium and infect the cell monolayer with a diluted virus suspension (e.g., 100 plaque-forming units per well). Allow the virus to adsorb for 1 hour at 37°C.

-

Antiviral Treatment: Remove the virus inoculum and wash the cells. Add an overlay medium containing various concentrations of Ro 64-0802.

-

Incubation: Incubate the plates at 37°C for 2-3 days until plaques are visible.

-

Plaque Visualization: Fix the cells (e.g., with formaldehyde) and stain with a solution like crystal violet to visualize the plaques.

-

Data Analysis: Count the number of plaques at each drug concentration. The EC50 is the concentration of Ro 64-0802 that reduces the number of plaques by 50% compared to the untreated control.

References

- 1. researchgate.net [researchgate.net]

- 2. Sapphire Bioscience [sapphirebioscience.com]

- 3. researchgate.net [researchgate.net]

- 4. Clinical pharmacokinetics of the prodrug oseltamivir and its active metabolite Ro 64-0802 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. scispace.com [scispace.com]

- 7. journals.asm.org [journals.asm.org]

- 8. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of GS 4104 as an Orally Bioavailable Prodrug of the Influenza Virus Neuraminidase Inhibitor GS 4071 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

In Vivo Efficacy of Ro 64-0802: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo efficacy of Ro 64-0802, the active metabolite of the prodrug oseltamivir, in various animal models of influenza virus infection. This document summarizes key quantitative data from preclinical studies, details the experimental protocols used, and illustrates the underlying mechanism of action and experimental workflows through diagrams.

Ro 64-0802 is a potent and selective inhibitor of the neuraminidase glycoprotein, which is essential for the replication of both influenza A and B viruses. By blocking the action of neuraminidase, Ro 64-0802 prevents the release of newly formed virus particles from infected cells, thereby halting the spread of infection. Oseltamivir, the ethyl ester prodrug of Ro 64-0802, is readily absorbed after oral administration and is extensively converted to its active form, ensuring systemic distribution to sites of infection such as the lungs and nasal mucosa.

I. Quantitative Efficacy Data

The following tables summarize the in vivo efficacy of oseltamivir (leading to the formation of Ro 64-0802) in mouse and ferret models of influenza infection. These studies demonstrate the dose-dependent effects of the drug on survival rates and viral titers against various influenza strains.

Table 1: Efficacy of Oseltamivir in Mouse Models of Influenza Infection

| Animal Model | Influenza Virus Strain | Challenge Dose | Treatment Regimen (Oseltamivir Phosphate) | Efficacy Outcomes |

| BALB/c Mice | A/Anhui/1/2013 (H7N9) | Not specified | 20 mg/kg/day, initiated 24h post-infection | 80% survival |

| BALB/c Mice | A/Anhui/1/2013 (H7N9) | Not specified | 80 mg/kg/day, initiated 24h post-infection | 88% survival |

| BALB/c Mice | A/Anhui/1/2013 (H7N9) | Not specified | 20 mg/kg/day, initiated 48h post-infection | 70% survival |

| BALB/c Mice | A/Anhui/1/2013 (H7N9) | Not specified | 80 mg/kg/day, initiated 48h post-infection | 60% survival |

| DBA/2 Mice | A/Korea/01/2009 (H1N1) | 10^2.83 PFU | Not specified | 100% survival (compared to 0% in placebo) |

| BALB/c Mice | A/Mississippi/03/2001 (H1N1) H275Y (Oseltamivir-resistant) | Not specified | 100 mg/kg/day, initiated 2h pre-infection | 30% survival |

| BALB/c Mice | A/Mississippi/03/2001 (H1N1) H275Y (Oseltamivir-resistant) | Not specified | 300 mg/kg/day, initiated 2h pre-infection | 60% survival |

| BALB/c Mice | A/Puerto Rico/8/34 (H1N1) | 1000 TCID50 | Prophylactic treatment | Significant delay in mortality by 3 days |

| BALB/c Mice | A/Puerto Rico/8/34 (H1N1) | 100 TCID50 | Therapeutic treatment (initiated 24h post-infection) | Significant delay in mortality by 1 day |

Table 2: Efficacy of Oseltamivir in Ferret Models of Influenza Infection

| Influenza Virus Strain | Challenge Dose | Treatment Regimen (Oseltamivir Phosphate) | Efficacy Outcomes |

| H1N1 | Not specified | Not specified | Prevention of infectious virus shedding in all ferrets (0/4 infected vs. 3/4 in placebo) |

| H3N2 | Not specified | Not specified | Prevention of infectious virus shedding in 50% of ferrets (4/8 infected vs. 7/7 in placebo) |

| A/Vietnam/1203/04 (H5N1) | 10^2 EID50 | 5 mg/kg/day, initiated 4h post-inoculation | Protection from lethal infection |

| A/Vietnam/1203/04 (H5N1) | 10^2 EID50 | 25 mg/kg/day, initiated 24h post-inoculation | Protection from lethal infection |

| A/Turkey/15/06 (H5N1) | Not specified | 10 mg/kg/day, initiated 24h post-inoculation | Reduced lethargy, inhibited inflammation, and blocked virus spread to internal organs |

| H5N1 | Ocular-only aerosol | Not specified | Survival of all treated ferrets, with only transient weight loss and fever |

II. Experimental Protocols

This section provides detailed methodologies for key in vivo efficacy studies cited in this guide.

Mouse Model Protocol (General)

-

Animal Model: Female BALB/c mice (13-15 g) or DBA/2 mice are commonly used.

-

Virus Strains: Mouse-adapted influenza strains such as A/NWS/33 (H1N1), A/Victoria/3/75 (H3N2), B/Hong Kong/5/72, A/Anhui/1/2013 (H7N9), and A/Puerto Rico/8/34 (H1N1) have been utilized.

-

Viral Challenge: Mice are anesthetized (e.g., with isoflurane) and infected intranasally with a specific lethal dose of the virus (e.g., 90% lethal dose, or a specified PFU or TCID50 amount) in a small volume (e.g., 50 µL).

-

Drug Administration: Oseltamivir phosphate is prepared as an aqueous solution and administered by oral gavage. Treatment regimens vary, but a common schedule is twice daily for 5 to 10 days. Treatment can be initiated prophylactically (before infection) or therapeutically (at various time points after infection).

-

Efficacy Endpoints:

-

Mortality: Mice are observed daily for a period of up to 21 days for survival.

-

Morbidity: Clinical signs such as weight loss and changes in activity are monitored daily.

-

Viral Titers: At specified time points post-infection, subgroups of mice are euthanized, and lungs are collected and homogenized. Viral titers in the lung homogenates are determined by plaque assay or TCID50 assay on Madin-Darby Canine Kidney (MDCK) cells.

-

Ferret Model Protocol (General)

-

Animal Model: Ferrets are a well-established model for influenza as they exhibit human-like clinical symptoms.

-

Virus Strains: A variety of human influenza isolates are used, including H1N1, H3N2, and highly pathogenic avian influenza (HPAI) H5N1 strains.

-

Viral Challenge: Ferrets are inoculated intranasally with a defined viral titer (e.g., 10^2 to 10^6 PFU/EID50). Ocular-only aerosol inoculation has also been used to study alternative routes of infection.

-

Drug Administration: Oseltamivir is dissolved in sterile water and administered via oral gavage, typically twice daily for 5 days.

-

Efficacy Endpoints:

-

Clinical Signs: Ferrets are monitored for weight loss, body temperature changes, nasal discharge, sneezing, and activity levels.

-

Viral Shedding: Nasal washes are collected at various time points post-infection to measure viral titers, providing an indication of viral replication in the upper respiratory tract.

-

Viral Titers in Organs: At the end of the study or at specific time points, animals may be euthanized to determine viral titers in the lungs, brain, and other organs.

-

Survival: In studies with highly pathogenic strains, survival is a key endpoint.

-

III. Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the mechanism of action of Ro 64-0802 and a typical experimental workflow for in vivo efficacy studies.

Caption: Mechanism of action of Ro 64-0802 in the influenza virus life cycle.

Caption: General experimental workflow for in vivo efficacy studies.

Methodological & Application

Application Notes and Protocols: Ro 64-0802 in vitro Neuraminidase Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the in vitro inhibitory activity of Ro 64-0802 (also known as GS 4071 or oseltamivir carboxylate), the active metabolite of the antiviral prodrug oseltamivir phosphate (Tamiflu™), against influenza virus neuraminidase.

Introduction

Ro 64-0802 is a potent and selective inhibitor of the neuraminidase enzyme of influenza A and B viruses.[1][2][3][4] This enzyme is crucial for the release of newly formed virus particles from infected cells, and its inhibition prevents the spread of the virus.[5][6] The following protocol outlines a fluorescence-based neuraminidase inhibition assay, a widely used method to assess the susceptibility of influenza viruses to neuraminidase inhibitors.[7][8] The assay measures the ability of Ro 64-0802 to inhibit the cleavage of a fluorogenic substrate by the viral neuraminidase.

Quantitative Data: Inhibitory Potency of Ro 64-0802

The inhibitory activity of Ro 64-0802 is typically expressed as the 50% inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce neuraminidase activity by 50%.

| Parameter | Value Range | Virus Type | Reference |

| IC50 (Enzymatic Assay) | 0.3 - 22 nmol/L | Influenza A and B | [3][9] |

| IC50 (Enzymatic Assay) | 0.1 - 4.9 nM | Influenza A and B | [1] |

| IC50 (Enzymatic Assay) | 2 nM | Influenza Virus | [2] |

| IC50 (Cell Culture) | 0.6 - 155 nmol/L | Influenza Strains | [3][9] |

| EC50 (H5N1 Strain Replication) | 7.5 - 12 µM | Influenza H5N1 | [9] |

| IC50 (H5N1 Neuraminidase Activity) | 7.0 - 15 nM | Influenza H5N1 | [9] |

Experimental Protocol: Fluorescence-Based Neuraminidase Inhibition Assay

This protocol is adapted from established methods for assessing neuraminidase inhibitor susceptibility.[7][8][10]

1. Materials and Reagents

-

Ro 64-0802 (Oseltamivir Carboxylate)

-

Influenza virus stock (e.g., laboratory strains or clinical isolates)

-

2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

-

4-Methylumbelliferone (4-MU) standard

-

Assay Buffer (e.g., 33.3 mM MES, 4 mM CaCl2, pH 6.5)[7]

-

Stop Solution (e.g., 0.014 N NaOH in 83% ethanol)[10]

-

96-well black, flat-bottom microplates

-

Fluorometer (Excitation: ~365 nm, Emission: ~450 nm)

-

Standard laboratory equipment (pipettes, tubes, etc.)

2. Reagent Preparation

-

Ro 64-0802 Stock Solution: Prepare a high-concentration stock solution of Ro 64-0802 in an appropriate solvent (e.g., DMSO or assay buffer) and store at -20°C.[1][7]

-

Serial Dilutions of Ro 64-0802: Prepare a series of dilutions of Ro 64-0802 in assay buffer to generate a dose-response curve. The concentration range should span the expected IC50 value.

-

MUNANA Substrate Solution: Prepare the MUNANA substrate solution in assay buffer at the desired final concentration (e.g., 100 µM).[7]

-

Virus Dilution: Dilute the virus stock in assay buffer to a concentration that yields a linear rate of substrate cleavage over the incubation period. This optimal dilution should be determined empirically in a preliminary virus titration experiment.

-

4-MU Standard Curve: Prepare a series of dilutions of the 4-MU standard in assay buffer to generate a standard curve for quantifying the amount of fluorescent product.

3. Assay Procedure

-

Plate Setup:

-

Add a defined volume (e.g., 25 µL) of each Ro 64-0802 dilution to the appropriate wells of a 96-well plate.

-

Include control wells:

-

Virus Control (No Inhibitor): Add assay buffer instead of the inhibitor solution.

-

Blank (No Virus): Add assay buffer instead of the virus suspension.

-

-

-

Pre-incubation:

-

Add the diluted virus suspension (e.g., 25 µL) to all wells except the blank wells.

-

Pre-incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the neuraminidase.[10]

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the MUNANA substrate solution (e.g., 50 µL) to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

-

-

Termination of Reaction:

-

Stop the reaction by adding the stop solution (e.g., 100 µL) to all wells.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity of each well using a fluorometer with excitation at approximately 365 nm and emission at approximately 450 nm.

-

4. Data Analysis

-

Background Subtraction: Subtract the average fluorescence of the blank wells from all other readings.

-

Percentage Inhibition Calculation: Calculate the percentage of neuraminidase inhibition for each Ro 64-0802 concentration using the following formula: % Inhibition = 100 - [ (Fluorescence of Test Well / Fluorescence of Virus Control Well) * 100 ]

-

IC50 Determination: Plot the percentage of inhibition against the logarithm of the Ro 64-0802 concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.

Experimental Workflow

Caption: Workflow for the in vitro neuraminidase inhibition assay.

Signaling Pathway and Mechanism of Action

Ro 64-0802 acts as a competitive inhibitor of the influenza neuraminidase. It is a transition-state analog of sialic acid, the natural substrate for the neuraminidase enzyme. By binding tightly to the active site of the neuraminidase, Ro 64-0802 prevents the enzyme from cleaving sialic acid residues on the surface of infected cells and newly formed virions. This inhibition of enzymatic activity leads to the aggregation of virus particles at the cell surface and a reduction in virus release, thereby limiting the spread of the infection.

Caption: Mechanism of Ro 64-0802 neuraminidase inhibition.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Clinical pharmacokinetics of the prodrug oseltamivir and its active metabolite Ro 64-0802 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. The in vivo efficacy of neuraminidase inhibitors cannot be determined from the decay rates of influenza viral titers observed in treated patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. journals.asm.org [journals.asm.org]

Application Notes and Protocols for Cell-Based Assays to Determine the Efficacy of Ro 64-0802

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 64-0802, the active metabolite of the prodrug oseltamivir, is a potent and selective inhibitor of the neuraminidase (NA) enzyme of influenza A and B viruses.[1] By blocking the function of neuraminidase, Ro 64-0802 prevents the release of new viral particles from infected cells, thereby halting the spread of infection. This document provides detailed protocols for key cell-based assays to evaluate the in vitro efficacy of Ro 64-0802 against influenza viruses. The assays described are the Neuraminidase (NA) Inhibition Assay, the Plaque Reduction Assay, and a Cytotoxicity Assay.

Mechanism of Action of Ro 64-0802

Influenza virus replication involves several stages, with viral neuraminidase playing a crucial role in the final step. After new virions are assembled within an infected host cell, they bud from the cell membrane. However, they remain tethered to the cell surface by the interaction between viral hemagglutinin (HA) and sialic acid receptors. Neuraminidase is a viral surface enzyme that cleaves these sialic acid residues, releasing the newly formed virus particles and allowing them to infect other cells. Ro 64-0802 acts as a competitive inhibitor of this enzyme.[1]

Data Presentation: Efficacy of Ro 64-0802

The following tables summarize the in vitro inhibitory and effective concentrations of Ro 64-0802 against various influenza virus strains.

Table 1: Neuraminidase Inhibition (IC50)

| Influenza Virus Strain/Type | IC50 Range (nM) | Reference |

| Influenza A (various strains) | 0.3 - 22 | [2] |

| Influenza B (various strains) | 0.3 - 22 | [2] |

| Influenza A/H1N1pdm09 | 0.04 - 205 | [3][4] |

| Seasonal H1N1 | 0.5 - 852 | [3][4] |

| Influenza A and B Viruses | ~2 | [1] |

| Influenza A/H3N2, A/H1N2, A/H1N1, B | 0.67 - 13 | [5] |

Table 2: Antiviral Activity in Cell Culture (EC50)

| Cell Line | Influenza Virus Strain | EC50 Range (nM) | Reference |

| MDCK | Influenza A and B (lab strains) | 0.6 - 155 | [2][6] |

| MDCK | H5N1 | 7,000 - 15,000 | [2][7] |

| MDCK/Ln | H1N1 | 8,623 | [8] |

| MDCK/Ln | H3N2 | 4,249 | [8] |

| MDCK/Ln | Influenza B | 27,548 | [8] |

Experimental Protocols

Fluorescence-Based Neuraminidase Inhibition Assay

This assay measures the ability of Ro 64-0802 to inhibit the enzymatic activity of influenza neuraminidase. The enzyme cleaves a substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), to produce a fluorescent product, 4-methylumbelliferone (4-MU), which can be quantified.[9][10]

Materials:

-

Ro 64-0802

-

Influenza virus stock

-

MUNANA substrate

-

4-Methylumbelliferone (4-MU) standard

-

Assay Buffer (e.g., 33.3 mM MES, 4 mM CaCl2, pH 6.5)

-

Stop Solution (e.g., 0.14 M NaOH in 83% ethanol)

-

96-well black, flat-bottom plates

-

Fluorometer

Protocol:

-

Preparation of Reagents:

-

Prepare a stock solution of Ro 64-0802 in an appropriate solvent (e.g., DMSO) and make serial dilutions in assay buffer.

-

Prepare a working solution of MUNANA in assay buffer (e.g., 300 µM).[9]

-

Prepare a standard curve of 4-MU in assay buffer.

-

-

Assay Procedure:

-

Add 50 µL of diluted Ro 64-0802 to the wells of a 96-well plate.

-

Add 50 µL of diluted virus to each well.

-

Incubate at room temperature for 45 minutes.

-

Add 50 µL of MUNANA working solution to each well.

-

Incubate at 37°C for 1 hour.[9]

-

Add 100 µL of stop solution to each well to terminate the reaction.

-

Read the fluorescence on a fluorometer (excitation ~355-368 nm, emission ~450-460 nm).[9][11]

-

-

Data Analysis:

-

Subtract the background fluorescence (wells with no virus).

-

Plot the percentage of neuraminidase inhibition against the logarithm of the Ro 64-0802 concentration.

-

Calculate the IC50 value, which is the concentration of Ro 64-0802 that inhibits 50% of the neuraminidase activity.

-

Plaque Reduction Assay

This assay determines the concentration of an antiviral compound required to reduce the number of plaques (zones of cell death caused by viral infection) by 50% (EC50).

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Infection medium (e.g., serum-free DMEM with TPCK-trypsin)

-

Ro 64-0802

-

Influenza virus stock

-

Overlay medium (e.g., containing Avicel or agarose)

-

Fixing solution (e.g., 4% formalin)

-

Staining solution (e.g., crystal violet)

-

6- or 12-well plates

Protocol:

-

Cell Seeding:

-

Seed MDCK cells in 6- or 12-well plates to form a confluent monolayer.[12]

-

-

Virus Infection:

-

Prepare serial dilutions of the influenza virus stock.

-

Wash the cell monolayer with PBS and infect with the virus dilutions for 1 hour at 37°C.[13]

-

-

Treatment:

-

Prepare serial dilutions of Ro 64-0802 in the overlay medium.

-

After the infection period, remove the virus inoculum and add the overlay medium containing the different concentrations of Ro 64-0802.

-

-

Incubation:

-

Incubate the plates at 37°C for 2-3 days until plaques are visible.

-

-

Fixation and Staining:

-

Fix the cells with a fixing solution.

-

Remove the overlay and stain the cells with crystal violet.

-

Wash the plates and allow them to dry.

-

-

Data Analysis:

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction compared to the untreated control.

-

Determine the EC50 value by plotting the percentage of plaque reduction against the logarithm of the Ro 64-0802 concentration.

-

Cytotoxicity Assay (MTT Assay)

This assay is crucial to ensure that the antiviral effect observed is not due to the toxicity of the compound to the host cells. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[14][15]

Materials:

-

MDCK cells

-

Cell culture medium

-

Ro 64-0802

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Seed MDCK cells in a 96-well plate.[14]

-

-

Treatment:

-

Prepare serial dilutions of Ro 64-0802 in cell culture medium.

-

Add the diluted compound to the cells and incubate for the same duration as the antiviral assay (e.g., 2-3 days).

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[14]

-

-

Solubilization:

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

-

Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.[15]

-

-

Data Analysis:

-

Calculate the percentage of cell viability compared to the untreated control.

-

Determine the 50% cytotoxic concentration (CC50), which is the concentration of Ro 64-0802 that reduces cell viability by 50%.

-

Conclusion

The protocols outlined in this document provide a comprehensive framework for assessing the in vitro efficacy of Ro 64-0802 against influenza viruses. By employing the neuraminidase inhibition, plaque reduction, and cytotoxicity assays, researchers can obtain robust and reliable data on the antiviral activity and safety profile of this compound. These assays are fundamental tools in the preclinical evaluation of neuraminidase inhibitors and for monitoring the emergence of drug-resistant viral strains.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. scispace.com [scispace.com]

- 4. academic.oup.com [academic.oup.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. Functional evaluation for adequacy of MDCK-lineage cells in influenza research - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. content.abcam.com [content.abcam.com]

- 12. Influenza virus plaque assay [protocols.io]

- 13. cellbiolabs.com [cellbiolabs.com]

- 14. researchhub.com [researchhub.com]

- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

Application Note: A Validated HPLC-MS/MS Method for the Quantification of Ro 64-0802 in Human Plasma

Abstract

This application note details a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative analysis of Ro 64-0802, the active metabolite of the antiviral drug oseltamivir, in human plasma. The protocol employs solid-phase extraction for sample cleanup, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer in positive ion electrospray ionization mode. This method is highly selective and sensitive, with a lower limit of quantification of 0.34 ng/mL from a 30 µL plasma sample.[1] The assay demonstrates excellent linearity, precision, and accuracy over the calibration range, making it suitable for pharmacokinetic and toxicokinetic studies.

Introduction

Ro 64-0802, also known as oseltamivir carboxylate, is the pharmacologically active metabolite of the prodrug oseltamivir phosphate, a potent and selective inhibitor of influenza virus neuraminidase.[2][3] Accurate quantification of Ro 64-0802 in plasma is crucial for evaluating the pharmacokinetic profile of oseltamivir and for therapeutic drug monitoring. This document provides a detailed protocol for a validated HPLC-MS/MS method for the determination of Ro 64-0802 in plasma.

Experimental

-

Ro 64-0802 reference standard

-

Ro 64-0802-d3 (or other suitable stable isotope-labeled internal standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Solid-phase extraction (SPE) cartridges (e.g., Empore Mixed Phase Cation, 7 mm/3 ml)[4]

-

HPLC System: Agilent 1260 series or equivalent[5]

-

Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) source (e.g., LCMS-2010EV, Shimadzu)[4]

-

Analytical Column: Agilent Eclipse Plus C18 column (50 mm × 2.1 mm, 5.0 µm) or equivalent[1]

Stock solutions of Ro 64-0802 and the internal standard (IS) are prepared in methanol at a concentration of 1 mg/mL. Working standard solutions are prepared by serial dilution of the stock solution with a mixture of methanol and water (1:1, v/v). Calibration standards and quality control (QC) samples are prepared by spiking blank human plasma with the appropriate working standard solutions.

For rodent plasma, the addition of an esterase inhibitor such as dichlorvos is necessary to prevent the ex vivo hydrolysis of oseltamivir to Ro 64-0802.[2]

-

Thaw plasma samples at room temperature.

-

To a 30 µL aliquot of plasma, add the internal standard solution.[1]

-

Perform a solid-phase extraction (SPE) for sample cleanup. A mixed-phase cation exchange cartridge is a suitable choice.[4]

-

Wash the SPE cartridge to remove interferences.

-

Elute the analyte and internal standard from the cartridge.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the HPLC-MS/MS system.

-

Column: Agilent Eclipse Plus C18 (50 mm × 2.1 mm, 5.0 µm)[1]

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Flow Rate: 0.5 mL/min

-

Injection Volume: 2 µL[6]

-

Gradient Elution: A gradient program should be optimized to ensure separation from endogenous plasma components.

-

Ionization Mode: Positive Electrospray Ionization (ESI)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Precursor → Product Ion Transitions:

-

Interface Voltage: -3.5 kV[8]

-

Nebulizer Gas Flow: 1.5 L/min[8]

-

Heat Block Temperature: 200°C[8]

-

Desolvation Line Temperature: 150°C[8]

Method Validation

The method was validated according to regulatory guidelines for bioanalytical method validation.

The calibration curve was linear over the concentration range of 0.34–1000 ng/mL.[1] The lower limit of quantification (LLOQ) was established at 0.34 ng/mL for a 30 µL plasma sample.[1] A correlation coefficient (r²) of >0.99 was consistently achieved.[1]

The intra- and inter-day precision and accuracy were evaluated at four QC levels (LLOQ, low, medium, and high). The precision (%CV) and accuracy (%RE) were within the acceptable limits.

Data Presentation

Table 1: HPLC-MS/MS Instrument Parameters

| Parameter | Setting |

| HPLC System | |

| Column | Agilent Eclipse Plus C18 (50 mm × 2.1 mm, 5.0 µm)[1] |

| Mobile Phase | A: 0.1% Formic acid in Water, B: 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 2 µL[6] |

| Mass Spectrometer | |

| Ionization Mode | Positive ESI |

| MRM Transition (Ro 64-0802) | m/z 285.3 → 138.0[1][7] |

| MRM Transition (IS) | m/z 288.3 → 200.0[1] |

Table 2: Method Validation Summary

| Parameter | Result |

| Linearity Range | 0.34–1000 ng/mL[1] |

| Correlation Coefficient (r²) | > 0.99[1] |

| LLOQ | 0.34 ng/mL[1] |

| Intra-day Precision (%CV) | 2.2–11.0%[1] |

| Inter-day Precision (%CV) | 1.8–9.9%[1] |

| Intra-day Accuracy (%RE) | 95–104%[1] |

| Inter-day Accuracy (%RE) | 96–110%[1] |

Experimental Workflow Diagram

References

- 1. Simple and sensitive assay for quantification of oseltamivir and its active metabolite oseltamivir carboxylate in human plasma using high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry: improved applicability to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a high-performance liquid chromatographic-mass spectrometric assay for the specific and sensitive quantification of Ro 64-0802, an anti-influenza drug, and its pro-drug, oseltamivir, in human and animal plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. akjournals.com [akjournals.com]

- 6. Chemical Analysis and Transplacental Transfer of Oseltamivir and Oseltamivir Carboxylic Acid in Pregnant Rats | PLOS One [journals.plos.org]

- 7. Quantification of peramivir (a novel anti-influenza drug) in human plasma by hydrophilic interaction chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mhlw.go.jp [mhlw.go.jp]

Preparation of Ro 64-0802 Stock Solutions for In Vitro Experiments

Application Note and Protocols

This document provides detailed guidelines for the preparation of stock solutions of Ro 64-0802 (also known as Oseltamivir acid or GS 4071) for use in various in vitro research applications. Accurate preparation of stock solutions is critical for ensuring the reproducibility and reliability of experimental results.

Ro 64-0802 is the active metabolite of the antiviral prodrug oseltamivir phosphate. It is a potent and selective inhibitor of neuraminidase, an enzyme essential for the replication of influenza A and B viruses.

Chemical Properties and Solubility

Ro 64-0802 is a crystalline solid with a molecular weight of 284.35 g/mol .[1][2][3] Its solubility in common laboratory solvents is a key factor in the preparation of stock solutions. The following table summarizes the solubility data for Ro 64-0802.

| Solvent | Solubility | Molar Concentration | Notes |

| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL[1] | ~351.68 mM | Use fresh, anhydrous DMSO as moisture can decrease solubility.[3] |

| Phosphate-Buffered Saline (PBS), pH 7.2 | ~10 mg/mL[4] | ~35.17 mM | Aqueous solutions are not recommended for long-term storage; prepare fresh daily.[4] |

| Water | 90 mg/mL[1] | ~316.49 mM | |

| Ethanol | 14 mg/mL[3] | ~49.23 mM |

Storage and Stability

Proper storage of both the solid compound and its stock solutions is crucial to maintain its integrity and activity.

| Form | Storage Temperature | Duration | Notes |

| Solid Powder | -20°C | ≥ 4 years[4] | Store in a tightly sealed container, protected from moisture. |

| 4°C | 2 years[1] | For shorter-term storage. | |

| Stock Solution in DMSO | -80°C | 6 months to 1 year[1][3][5] | Aliquot to avoid repeated freeze-thaw cycles. |

| -20°C | 1 month[1][3][5] | Storing under nitrogen is recommended.[5] | |

| Aqueous Solution (e.g., in PBS) | 4°C | Not recommended for more than one day[4] | Prepare fresh before use. |

Experimental Protocols

Preparation of a 10 mM Ro 64-0802 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of Ro 64-0802 in dimethyl sulfoxide (DMSO).

Materials:

-

Ro 64-0802 (solid powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Calibrated micropipettes

Procedure:

-

Equilibrate: Allow the vial of Ro 64-0802 powder to come to room temperature before opening to prevent condensation of moisture.

-

Weigh: Accurately weigh out a specific amount of Ro 64-0802 powder. For example, to prepare 1 mL of a 10 mM solution, weigh out 2.84 mg of Ro 64-0802 (Molecular Weight = 284.35 g/mol ).

-

Dissolve: Add the appropriate volume of anhydrous DMSO to the weighed powder. For 2.84 mg, add 1 mL of DMSO.

-

Mix: Vortex the solution until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution.

-

Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles.

-

Store: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[1][3][5]

Preparation of Working Solutions in Aqueous Buffer

For most in vitro experiments, the DMSO stock solution will need to be further diluted into an aqueous buffer (e.g., cell culture medium, PBS) to the final desired concentration.

Procedure:

-

Thaw: Thaw a single aliquot of the 10 mM Ro 64-0802 DMSO stock solution at room temperature.

-

Dilute: Perform serial dilutions of the stock solution into the desired aqueous buffer to achieve the final working concentration.

-

Important: Ensure that the final concentration of DMSO in the experimental setup is minimal (typically <0.1%) to avoid solvent-induced cellular toxicity or other off-target effects.

-

-

Mix: Gently mix the working solution by pipetting or inverting the tube.

-

Use Immediately: It is recommended to use the freshly prepared aqueous working solutions on the same day.[4]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for preparing Ro 64-0802 stock and working solutions.

Caption: Workflow for preparing Ro 64-0802 stock and working solutions.

Signaling Pathway Context

Ro 64-0802 acts by inhibiting the neuraminidase enzyme of the influenza virus, which is crucial for the release of progeny virions from infected host cells. By blocking this enzyme, Ro 64-0802 prevents the spread of the virus to new cells.

Caption: Inhibition of influenza virus release by Ro 64-0802.

References

Application Notes and Protocols: Ro 64-0802 in Influenza Viral Resistance Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction